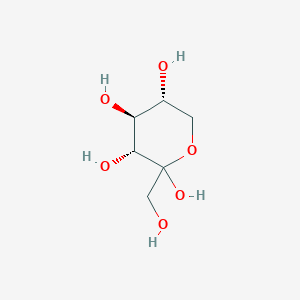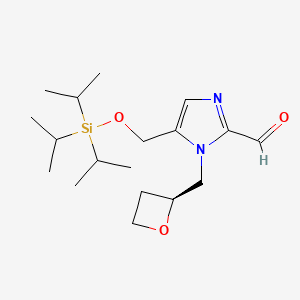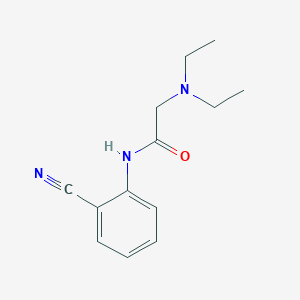
D-sorbopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose and exists in a pyranose ring form. This compound is naturally occurring and can be found in various fruits and plants. It plays a significant role in carbohydrate metabolism and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield this compound. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain this compound. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts to yield sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents like acetic anhydride or alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Sugar alcohols
Substitution: Ester or ether derivatives
Applications De Recherche Scientifique
D-sorbopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex biomolecules and as a reference standard in carbohydrate analysis.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research has shown potential chemotherapeutic properties of this compound derivatives, making it a candidate for drug development.
Industry: It is used in the production of rare sugars and as a precursor for various industrial chemicals .
Mécanisme D'action
The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .
Comparaison Avec Des Composés Similaires
- D-fructopyranose
- D-allopyranose
- D-psicopyranose
Comparison: D-sorbopyranose is unique due to its specific stereochemistry and functional properties. Compared to D-fructopyranose, which is also a ketohexose, this compound has different reactivity and metabolic roles. D-allopyranose and D-psicopyranose, while similar in structure, have distinct biological activities and applications .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1 |
Clé InChI |
LKDRXBCSQODPBY-IANNHFEVSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)


![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)


